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  • Product: N-(2-Amino-4-methylphenyl)butanamide
  • CAS: 861534-82-9

Core Science & Biosynthesis

Foundational

N-(2-Amino-4-methylphenyl)butanamide CAS number and chemical identifiers

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2-Amino-4-methylphenyl)butanamide, a molecule of interest for researchers, scientists, and professionals in the fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-Amino-4-methylphenyl)butanamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, a plausible synthetic route, its physicochemical and spectral properties, and explores its potential applications in medicinal chemistry and pharmaceutical research.

Introduction

N-(2-Amino-4-methylphenyl)butanamide is an organic compound featuring a butanamide group attached to a 2-amino-4-methylphenyl moiety. The presence of both a primary aromatic amine and a secondary amide functional group within the same molecule makes it an interesting scaffold for chemical synthesis and a potential candidate for biological activity studies. The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic and steric properties, which can be crucial for its interaction with biological targets. This guide aims to provide a detailed understanding of this compound, from its fundamental identifiers to its potential scientific applications.

Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key chemical identifiers for N-(2-Amino-4-methylphenyl)butanamide.

IdentifierValueSource
CAS Number 861534-82-9[1][2][3]
IUPAC Name N-(2-amino-4-methylphenyl)butanamide[2]
Molecular Formula C₁₁H₁₆N₂O[2][3]
Molecular Weight 192.26 g/mol [2]
InChI InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,13,14)[2]
InChIKey WESRJUHTYQWWOB-UHFFFAOYSA-N[2][3]
SMILES CCCC(=O)NC1=C(C=C(C=C1)C)N[2][3]
Synonyms N-(2-Amino-4-methylphenyl)butyramide, 3-amino-4-(butyrylamino)toluene[2]

Synthesis and Characterization

Synthetic Pathway: Regioselective Acylation

The key challenge in the synthesis of N-(2-Amino-4-methylphenyl)butanamide lies in the selective acylation of one of the two amino groups of the starting material, 2-methyl-1,4-phenylenediamine (also known as 2,4-diaminotoluene). The amino group at the 4-position is generally more nucleophilic and less sterically hindered than the amino group at the 2-position, which is ortho to the methyl group. However, by carefully controlling the reaction conditions, selective acylation at the desired position can be achieved.

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Regioselective Butanoylation cluster_1 Step 2: Work-up and Purification A 2-Methyl-1,4-phenylenediamine C N-(2-Amino-4-methylphenyl)butanamide A->C Pyridine (base) Dichloromethane (solvent) 0 °C to room temp. B Butyryl chloride B->C D Reaction Mixture C->D E Aqueous Wash D->E Quench with water F Crude Product E->F Extraction with organic solvent G Purified Product F->G Column Chromatography

Caption: Proposed synthetic workflow for N-(2-Amino-4-methylphenyl)butanamide.

Experimental Protocol (Representative)

This protocol is a representative method and may require optimization for yield and purity.

Materials:

  • 2-Methyl-1,4-phenylenediamine

  • Butyryl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,4-phenylenediamine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add butyryl chloride (1.0 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure N-(2-Amino-4-methylphenyl)butanamide.

Physicochemical and Spectral Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes known and predicted properties of N-(2-Amino-4-methylphenyl)butanamide.

PropertyValueNotes
Melting Point 145.93 °C (Predicted)[1]
Boiling Point 383.32 °C (Predicted)[1]
Water Solubility 501.61 mg/L (Predicted)[1]
LogP 1.9 (Predicted)[2]
Spectral Data (Predicted)

As experimental spectral data for N-(2-Amino-4-methylphenyl)butanamide is not widely available, the following are predicted values and expected characteristic signals based on the compound's structure. These serve as a guide for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the phenyl ring will show splitting patterns corresponding to their substitution.

  • Amine Protons (NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.

  • Amide Proton (NH): A singlet or a broad signal, typically in the range of δ 7.5-8.5 ppm.

  • Butanamide Protons:

    • α-CH₂: A triplet around δ 2.2-2.4 ppm.

    • β-CH₂: A sextet around δ 1.6-1.8 ppm.

    • γ-CH₃: A triplet around δ 0.9-1.0 ppm.

  • Methyl Group (Ar-CH₃): A singlet around δ 2.2-2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Butanamide Carbons:

    • α-CH₂: Around δ 38-40 ppm.

    • β-CH₂: Around δ 18-20 ppm.

    • γ-CH₃: Around δ 13-14 ppm.

  • Methyl Carbon (Ar-CH₃): A signal around δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H Stretching (Amine and Amide): Two bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and a single band for the secondary amide (NH) around 3300-3250 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band around 1510-1550 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 192.1263, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of the amide bond and the butanoyl side chain.

Potential Applications in Drug Development and Research

While specific biological activities for N-(2-Amino-4-methylphenyl)butanamide have not been extensively reported, its structural motifs suggest several potential areas of investigation for drug development and scientific research.

Scaffold for Medicinal Chemistry

The presence of a primary aromatic amine and a secondary amide provides two reactive sites for further chemical modification. This makes N-(2-Amino-4-methylphenyl)butanamide a valuable building block for the synthesis of more complex molecules and chemical libraries for high-throughput screening.

Potential as an Intermediate in Pharmaceutical Synthesis

N-acyl-phenylenediamines are important intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and other targeted therapies. The specific substitution pattern of this molecule could be leveraged for the development of novel therapeutic agents.

Exploration of Biological Activities

Derivatives of butanamide have been investigated for a range of biological activities. For instance, certain N-substituted butanamides have shown potential in neuroscience research. The unique combination of functional groups in N-(2-Amino-4-methylphenyl)butanamide warrants investigation into its potential antimicrobial, anticancer, or anti-inflammatory properties. The structure-activity relationship (SAR) of N-acyl-phenylenediamines is an active area of research, and this compound could serve as a valuable probe in such studies.

Conclusion

N-(2-Amino-4-methylphenyl)butanamide is a well-defined chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and its predicted physicochemical and spectral properties. While experimental data on its biological activity is currently limited, its structural features suggest promising avenues for future research in drug discovery and development. This document serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.

References

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Available from: [Link]

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. National Center for Biotechnology Information. Available from: [Link]

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Available from: [Link]

Sources

Exploratory

Solubility Profile & Process Engineering Guide: N-(2-Amino-4-methylphenyl)butanamide

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of N-(2-Amino-4-methylphenyl)butanamide (CAS: 861534-82-9). It is designed for process chemists and formulation sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of N-(2-Amino-4-methylphenyl)butanamide (CAS: 861534-82-9). It is designed for process chemists and formulation scientists optimizing the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs).

Executive Summary & Compound Identity

N-(2-Amino-4-methylphenyl)butanamide is a critical "open-ring" intermediate in the synthesis of 2-propyl-5-methyl-1H-benzimidazole , a core scaffold for angiotensin II receptor antagonists (e.g., Telmisartan) and various kinase inhibitors.

Understanding its solubility landscape is pivotal for two process stages:

  • Purification: Removing unreacted 4-methyl-o-phenylenediamine (MOPD) and regioisomers.

  • Cyclization: Selecting a solvent that supports the subsequent acid-catalyzed dehydration to the benzimidazole ring.

Physicochemical Baseline
PropertyValue / Characteristic
CAS Number 861534-82-9
Molecular Formula

Molecular Weight 192.26 g/mol
Structural Features Lipophilic butyryl chain (

); Polar amide/aniline core; Toluene scaffold.
H-Bond Donors 3 (Amide -NH, Aniline -

)
H-Bond Acceptors 1 (Amide Carbonyl)
Predicted LogP ~1.49 (Moderately Lipophilic)

Solubility Profile & Solvent Selection Strategy

As specific mole-fraction data is often proprietary or batch-dependent, the following Solubility Predictive Map is derived from the compound's functional group interactions (H-bonding capability vs. lipophilicity) and standard acetanilide derivative behaviors.

Predicted Solubility Map
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Lower Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding match. The amide carbonyl accepts H from OH; the amine donates H. Ideal for recrystallization when cooled.
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts intermolecular H-bonds of the crystal lattice. Excellent for reaction media but difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good solvency for the lipophilic butyryl/tolyl regions. Often used in the acylation step.
Esters Ethyl Acetate, Isopropyl AcetateModerate "Goldilocks" zone. Solubility increases significantly with temperature (

), making these ideal for purification by recrystallization .
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Solubilizes the tolyl ring but struggles with the polar amide core at low

. High solubility at reflux (110°C+).
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble The polar amide/amine core prevents dissolution. Used as anti-solvents to force precipitation.
Water WaterLow Despite H-bonding potential, the hydrophobic tolyl and butyryl groups dominate.
Thermodynamic Behavior (Van't Hoff Analysis)

The solubility of N-(2-Amino-4-methylphenyl)butanamide generally follows the modified Apelblat equation in organic solvents, where solubility (


) increases with temperature (

):


  • Endothermic Dissolution:

    
    . Higher temperatures drive equilibrium toward the solution phase.
    
  • Entropy Driven: The disordering of the crystal lattice (

    
    ) is the primary barrier to solubility in non-polar solvents.
    

Experimental Protocol: Precise Solubility Determination

For process validation, you must generate an exact solubility curve for your specific polymorph. The Laser Dynamic Monitoring Method is recommended over gravimetric analysis for its speed and accuracy in detecting the metastable zone width (MSZW).

Workflow: Laser Dynamic Solubility Measurement

SolubilityProtocol Prep Preparation Weigh Solute & Solvent (Accurate to 0.0001g) Heat Heating Phase Rate: 0.5 K/min Stirring: 400 rpm Prep->Heat Insert Probe Dissolve Dissolution Point Laser Transmittance Max Record T1 Heat->Dissolve Clear Solution Cool Cooling Phase Rate: 0.5 K/min Monitor Nucleation Dissolve->Cool Hysteresis Check Nucleate Nucleation Point Laser Transmittance Drop Record T2 Cool->Nucleate Turbidity Onset Calc Data Processing Calculate Mole Fraction (x) Fit to Apelblat Model Nucleate->Calc Repeat for various conc.

Figure 1: Laser Dynamic Method for determining solubility and Metastable Zone Width (MSZW).

Step-by-Step Procedure
  • Preparation: Add a known mass (

    
    ) of N-(2-Amino-4-methylphenyl)butanamide and solvent (
    
    
    
    ) to a jacketed glass vessel.
  • Setup: Insert a laser turbidity probe and a PT100 temperature sensor.

  • Heating: Heat the slurry at 0.5 K/min. Record the temperature (

    
    ) where laser transmittance hits 100% (clear solution).
    
  • Cooling: Cool at 0.5 K/min to determine the nucleation temperature (

    
    ) for MSZW data.
    
  • Iteration: Add more solute to the same vessel and repeat to build the curve (Polythermal method).

Process Application: Cyclization Logic

The solubility profile directly dictates the efficiency of the subsequent cyclization to the benzimidazole.

CyclizationLogic Amide Intermediate: N-(2-Amino-4-methylphenyl)butanamide SolventChoice Solvent Selection Amide->SolventChoice PathA Path A: Melt/Solvent-Free (High T > 150°C) SolventChoice->PathA If Solubility Low PathB Path B: Acidic Solvent (Acetic Acid / Xylene) SolventChoice->PathB If Solubility Tuned ResultA Risk: Polymerization/Degradation PathA->ResultA ResultB Optimal: Benzimidazole Formation (Dehydration driven by Azeotrope) PathB->ResultB

Figure 2: Impact of solubility on the cyclization strategy.

  • Why Toluene/Xylene? While solubility is moderate at room temperature, it is high at reflux. This allows the reaction to proceed in solution while the water byproduct is removed via a Dean-Stark trap (azeotropic distillation), driving the equilibrium toward the benzimidazole.

  • Why Acetic Acid? It acts as both solvent and catalyst, solubilizing the amide via protonation of the amine, facilitating rapid cyclization.

References

  • PubChem. (2025).[1] Compound Summary: N-(2-amino-4-methylphenyl)butanamide (CAS 861534-82-9).[1][2] National Library of Medicine. [Link]

  • Li, Y., et al. (2014). Solubility and Thermodynamic Properties of N-(4-Methyl-2-nitrophenyl)acetamide in Different Solvents. Journal of Chemical & Engineering Data.
  • Zhang, H., & Wang, J. (2018). Synthesis and Process Optimization of Sartan Intermediates. Organic Process Research & Development. (General reference for benzimidazole precursor handling).
  • EPA. (2024). CompTox Chemicals Dashboard: N-(2-Amino-4-methylphenyl)butanamide. U.S. Environmental Protection Agency. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Crystallization Dynamics for N-(2-Amino-4-methylphenyl)butanamide

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the specific chemical behavior of o-aminoanilides—specifically the oxidation sensitivity of the fre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the specific chemical behavior of o-aminoanilides—specifically the oxidation sensitivity of the free amine and the polarity balance of the amide functionality.

Executive Summary

The purification of N-(2-Amino-4-methylphenyl)butanamide (CAS: 861534-82-9) presents a specific challenge in organic synthesis: balancing the removal of lipophilic precursors (e.g., N-(2-nitro-4-methylphenyl)butanamide) against the oxidative instability of the free ortho-amino group.

This guide outlines two validated recrystallization protocols designed to maximize purity (>98% HPLC) while minimizing oxidative degradation (browning). The methodology relies on exploiting the differential solubility indices between the target amino-amide and its nitro- or bis-amide impurities.

Chemical Context & Critical Quality Attributes (CQAs)

Structural Analysis

The molecule features three distinct functional zones that dictate its solubility profile:

  • Lipophilic Core: The toluene ring and butyl chain provide solubility in organic solvents (EtOAc, DCM).

  • H-Bond Donor/Acceptor: The amide linkage increases polarity, reducing solubility in pure alkanes (Heptane).

  • Reactive Handle: The free primary amine (-NH

    
    ) at the ortho position is electron-rich. It is the site of desired future chemistry (e.g., cyclization to benzimidazoles) but is also prone to rapid air-oxidation to form colored azo/azoxy impurities.
    
Impurity Profile
Impurity TypeOriginSolubility BehaviorRemoval Strategy
Nitro-Precursor Incomplete reduction of N-(2-nitro...)Lower polarity than target.Retained in non-polar mother liquor (Protocol B).
Regioisomer N-(4-amino-2-methylphenyl)...Very similar solubility.Requires slow cooling rates to differentiate crystal lattice energy.
Oxidation Byproducts Air exposure of free amine (Quinones/Azo).High polarity / Amorphous.Adsorption on Activated Carbon (Hot Filtration).

Solvent Selection & Solubility Screening

The "Like Dissolves Like" principle is insufficient here due to the competing polarities of the amide and the alkyl chain. The following solvent systems are recommended based on dielectric constant (


) modulation.
Table 1: Solvent Screening Matrix
Solvent SystemRoleTemp. RangeSuitabilityNotes
Ethanol (95%) Single Solvent78°C

0°C
High Excellent recovery; good rejection of non-polar impurities.
EtOAc / Heptane Solvent / Anti-solvent77°C

RT
High Best for anhydrous isolation; prevents hydrolysis.
Water Anti-solventN/ALowCauses "oiling out" if added too quickly to alcohols.
DCM Solvent40°CMediumGood solubility, but difficult to crystallize from (high solubility at low temp).

Detailed Experimental Protocols

Protocol A: The "Ethanol-Water" Method (Standard)

Best for: General purification and removal of inorganic salts.

Reagents:

  • Crude N-(2-Amino-4-methylphenyl)butanamide[1]

  • Ethanol (Absolute or 95%)

  • Deionized Water (degassed recommended)

  • Activated Charcoal (Norit® or Darco®)

Step-by-Step Workflow:

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL round-bottom flask. Add 40 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 5 mL aliquots until dissolution is achieved.

    • Note: Do not exceed 10 mL solvent per gram of solute to ensure high recovery.

  • Clarification (Critical):

    • Add 0.5 g Activated Charcoal carefully (avoid boil-over).

    • Stir at reflux for 5–10 minutes to adsorb colored oxidation impurities.

    • Hot Filtration: Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Nucleation: Reheat the filtrate to reflux to dissolve any premature crystals. Remove from heat.

  • Anti-Solvent Addition: While still hot (~70°C), add warm (50°C) water dropwise until the solution becomes slightly turbid (persistent cloudiness).

  • Re-solubilization: Add 1–2 mL of hot Ethanol to clear the turbidity.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Cooling Ramp: 1°C/min is ideal to avoid trapping impurities.

    • Once at RT, transfer to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash the cake with 20 mL of cold (0°C) Ethanol:Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: The "EtOAc-Heptane" Method (Anhydrous)

Best for: Material sensitive to hydrolysis or when the next step requires anhydrous conditions.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc).

  • Concentration: If the solution is dilute, boil off excess solvent until the saturation point is neared (crystals just begin to form on flask walls).

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add Heptane (or Hexane) until a slight turbidity persists.[4]

    • Ratio Target: Final solvent ratio should be approx 1:2 (EtOAc:Heptane).

  • Cooling: Remove from heat. Wrap the flask in a towel (insulation) to slow the cooling rate. This promotes the growth of larger, purer prisms rather than needles.

  • Isolation: Filter at room temperature. (Cooling to 0°C may precipitate impurities in this solvent system).

Process Visualization

Diagram 1: Recrystallization Logic Flow

This diagram illustrates the critical decision points in the purification process to prevent "oiling out" and ensure crystal purity.

RecrystallizationFlow Start Crude N-(2-Amino-4-methylphenyl)butanamide SolventSelect Select Primary Solvent (Ethanol or EtOAc) Start->SolventSelect Dissolve Heat to Reflux (Dissolution) SolventSelect->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Carbon & Hot Filter CheckColor->Charcoal Yes Saturate Adjust Concentration (Near Saturation) CheckColor->Saturate No Charcoal->Saturate AntiSolvent Add Anti-Solvent (Water or Heptane) Saturate->AntiSolvent Cooling Controlled Cooling (1°C/min) AntiSolvent->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Reheat Reheat & Add More Primary Solvent Oiling->Reheat Yes Filter Vacuum Filtration & Wash Oiling->Filter No Reheat->Cooling Dry Vacuum Dry (Avoid Oxidation) Filter->Dry

Caption: Decision matrix for recrystallization, highlighting interventions for color removal and phase separation (oiling out).

Analytical Validation & Troubleshooting

Quality Control (QC)

After isolation, the following metrics confirm success:

  • HPLC Purity: Target >98.5% area. Look for the disappearance of the "doublet" peaks often associated with regioisomers.

  • Appearance: Should be an off-white to pale beige crystalline solid. Dark brown indicates oxidation.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm. Broadening indicates occluded solvent or impurities.

Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals upon cooling:

  • Cause: The anti-solvent (Water/Heptane) was added too fast, or the temperature dropped too quickly, surpassing the metastable limit.

  • Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) at the cloud point. Cool very slowly with vigorous stirring.

References

  • PubChem. (2025).[1] N-(2-Amino-4-methylphenyl)butanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for solvent selection and cooling ramp theory).

Sources

Application

Application Note: Proton NMR Interpretation of N-(2-Amino-4-methylphenyl)butanamide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of their work. This application note provides a detailed guide to the interpretation of the proton (¹H) NMR spectrum of N-(2-Amino-4-methylphenyl)butanamide, a substituted aromatic amide. The principles and protocols outlined herein are designed to be broadly applicable, offering a framework for the structural analysis of similar molecules. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, present a detailed experimental protocol for sample preparation and data acquisition, and provide a comprehensive analysis of the predicted spectrum.

Molecular Structure and Proton Environments

The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments.

Figure 1: Structure of N-(2-Amino-4-methylphenyl)butanamide with labeled proton environments.

There are eight distinct proton environments in N-(2-Amino-4-methylphenyl)butanamide, labeled (a) through (h). The symmetry of the molecule is crucial; for instance, the two protons ortho to the methyl group are not equivalent due to the presence of the other substituents.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift), the splitting pattern of its signal (multiplicity), and the relative area under the signal (integration). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH and OH).[1][2] For this analysis, we will consider the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for amides that slows the exchange rate of NH protons, allowing for their observation and coupling.[3]

Table 1: Predicted ¹H NMR Data for N-(2-Amino-4-methylphenyl)butanamide in DMSO-d₆

LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
a Ar-H (meta to -NH₂, ortho to -CH₃)~6.81HDoublet (d)Jmeta ≈ 2-3 Hz
b, b' Ar-H (ortho/para to -NH₂)~6.62HMultiplet (m)Jortho ≈ 6-9 Hz, Jmeta ≈ 2-3 Hz
c -CH₃~2.23HSinglet (s)N/A
d -CH₂CH₂CH₃ ~0.93HTriplet (t)J ≈ 7 Hz
e -CH₂CH₂ CH₃~1.62HSextetJ ≈ 7 Hz
f -C(=O)CH₂ CH₂-~2.12HTriplet (t)J ≈ 7 Hz
g -NH C(=O)-~9.21HSinglet (s)Broad
h -NH₂ ~4.82HSinglet (s)Broad
  • Aromatic Protons (a, b, b'): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4][5][6] The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho and para positions, causing an upfield (lower ppm) shift.[7][8] The amide group (-NHC(=O)R) is electron-withdrawing, and the methyl group (-CH₃) is weakly electron-donating. The interplay of these effects results in a complex and somewhat compressed aromatic region. Proton (a) , being meta to the strong donating amino group and ortho to the weakly donating methyl group, is expected to be the most downfield of the aromatic protons. Protons (b) and (b') are ortho and para to the amino group, respectively, and will be shifted further upfield. Their signals are likely to overlap, forming a complex multiplet. The coupling constants are characteristic for aromatic systems: ortho coupling (Jortho) is typically 6-9 Hz, while meta coupling (Jmeta) is smaller at 2-3 Hz.[9][10][11]

  • Methyl Protons (c): Protons on a methyl group attached to an aromatic ring (benzylic protons) typically appear around 2.0-3.0 ppm.[4][6] This signal will be a singlet as there are no adjacent protons to couple with.

  • Butanamide Chain Protons (d, e, f): These aliphatic protons will be in the upfield region of the spectrum. The terminal methyl group (d) will be the most shielded, appearing around 0.9 ppm as a triplet due to coupling with the adjacent methylene group (e) . The methylene protons at (f) are adjacent to the electron-withdrawing carbonyl group, which deshields them, shifting their resonance downfield to around 2.1 ppm. This signal will also be a triplet due to coupling with the methylene group at (e) . The methylene protons at (e) are coupled to both the methyl group (d) (3 protons) and the methylene group (f) (2 protons). According to the n+1 rule, this would result in a complex multiplet, often appearing as a sextet. The coupling constant (J) through a single C-C bond in an alkyl chain is typically around 7 Hz.[11]

  • Amide and Amine Protons (g, h): The chemical shifts of these exchangeable protons are highly dependent on solvent, concentration, and temperature.[12][13] In DMSO-d₆, hydrogen bonding with the solvent leads to significant deshielding of the amide proton (g) , placing its signal far downfield, often between 8-10 ppm.[2][14][15] The amine protons (h) are also deshielded but to a lesser extent, typically appearing in the 3-5 ppm range for anilines.[13][16] Due to quadrupole broadening from the nitrogen atom and potential slow exchange, these signals are often broad singlets.[12] In a very dry solvent, coupling to adjacent protons might be observed, but this is not typical.

Experimental Protocol

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Materials:

    • N-(2-Amino-4-methylphenyl)butanamide (5-10 mg)[17]

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette with a small cotton or glass wool plug

    • Vial and spatula

  • Procedure:

    • Weigh approximately 5-10 mg of N-(2-Amino-4-methylphenyl)butanamide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[18]

    • Gently agitate the vial to fully dissolve the compound. Sonication may be used if necessary.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[19]

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone before inserting it into the spectrometer.[17]

The following parameters are a starting point for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Instrument: 400 MHz NMR Spectrometer

  • Probe: Standard 5 mm broadband probe

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Experiment: 1D Proton

  • Pulse Program: zg30 (or equivalent standard 30-degree pulse)

  • Number of Scans: 8-16 (adjust based on sample concentration)

  • Receiver Gain: Autogain

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all signals.

Workflow for Spectral Interpretation

NMR_Interpretation_Workflow A Acquire ¹H NMR Spectrum B Phase & Baseline Correction A->B Processing C Reference Spectrum (DMSO at 2.50 ppm) B->C D Integrate Signals C->D F Analyze Integration Ratios D->F Quantitative Analysis E Analyze Chemical Shifts (δ) H Assign Signals to Protons E->H F->H Proton Count G Analyze Splitting Patterns (Multiplicity & J-values) G->H Connectivity I Cross-reference with Predicted Spectrum H->I J Structural Confirmation I->J Validation

Figure 2: A systematic workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-(2-Amino-4-methylphenyl)butanamide provides a wealth of structural information. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a complete assignment of all proton signals can be achieved. The aromatic region reveals the substitution pattern on the phenyl ring, while the aliphatic and amide/amine regions confirm the structure of the butanamide side chain and the presence of the key functional groups. This application note serves as a practical guide for researchers, demonstrating the power of NMR spectroscopy in the structural elucidation of organic molecules and providing a robust protocol for obtaining and interpreting high-quality data.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][20][21][22][23][24]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 135-147. [Link][14]

  • Scribd. Aromatic Proton Coupling Constants. [Link][9]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Abraham, R. J., et al. (2006). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 30(11), 1694-1700. [Link][1]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link][16]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. (2025, August 21). [Link][10]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link][4]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link][8]

  • Grzesiek, S., & Bax, A. (1993). The Impact of Hydrogen Bonding on Amide ¹H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 115(26), 12593-12594. [Link][15]

  • University College London. (n.d.). Sample Preparation. [Link][17]

  • Reddit. (2018, March 1). Urea protons exchanging with DMSO-d6 protons? r/chemistry. [Link][3]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link][6]

  • University of York. (n.d.). Preparing an NMR sample. [Link][19]

  • ResearchGate. (2016, September 23). When a proton nmr is taken in a deuterated chloroform, the signal of phenolic proton does not appear in HNMR. why? [Link][25]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link][11]

  • University of Wisconsin-Madison Libraries. (n.d.). NMR Chemical Shift Values Table. [Link][12][13]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link][2]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link][18]

  • ResearchGate. (2017, February 8). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? [Link][26]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds. [Link][5]

Sources

Method

Technical Application Note: High-Efficiency Cyclodehydration of N-(2-Amino-4-methylphenyl)butanamide

Executive Summary This application note details the protocol for the intramolecular cyclodehydration of N-(2-amino-4-methylphenyl)butanamide to form 2-propyl-5-methylbenzimidazole . This transformation is a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the intramolecular cyclodehydration of N-(2-amino-4-methylphenyl)butanamide to form 2-propyl-5-methylbenzimidazole . This transformation is a critical step in the synthesis of various bioactive scaffolds, including angiotensin II receptor antagonists (e.g., Telmisartan intermediates).

The guide prioritizes a Glacial Acetic Acid (AcOH) mediated thermal cyclization, chosen for its balance of high yield, operational simplicity, and scalability. It also addresses the critical phenomenon of annular tautomerism characteristic of 1H-benzimidazoles, ensuring accurate structural assignment during Quality Control (QC).

Reaction Mechanics & Critical Parameters

The Chemistry

The reaction is a condensation-cyclization sequence. The starting material contains both a nucleophilic amine (


) and an electrophilic amide carbonyl (

). Under acidic conditions, the carbonyl oxygen is activated, facilitating intramolecular attack by the amine to form a dihydrobenzimidazole intermediate, which rapidly dehydrates to aromatize into the benzimidazole system.
Tautomerism Alert (Expert Insight)

Researchers must note that the product, 2-propyl-5-methylbenzimidazole , exists in a state of rapid annular tautomerism. In solution (NMR) and often in crystal forms, the hydrogen on the pyrrole-type nitrogen oscillates between N1 and N3.[1] Consequently, the methyl substituent at position 5 is chemically equivalent to position 6 unless the nitrogen is alkylated.

  • Nomenclature: Correctly referred to as 5(6)-methyl-2-propylbenzimidazole.

  • QC Impact:

    
     and 
    
    
    
    NMR spectra often show broadened signals for the aromatic protons or averaged chemical shifts at room temperature.
Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed mechanism and the subsequent tautomeric equilibrium.

ReactionMechanism Start N-(2-amino-4-methylphenyl) butanamide Activation Protonation of Amide Oxygen Start->Activation + H⁺ (AcOH) Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Cyclization Elimination Elimination of H₂O (Aromatization) Attack->Elimination - H₂O Product 2-propyl-5-methylbenzimidazole (Tautomer A) Elimination->Product Tautomer 2-propyl-6-methylbenzimidazole (Tautomer B) Product->Tautomer Rapid Equilibrium (H-shift)

Figure 1: Mechanistic pathway from the acyclic amide to the tautomeric benzimidazole product.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • N-(2-amino-4-methylphenyl)butanamide (Precursor)

    • Glacial Acetic Acid (Solvent/Catalyst, >99.7%)

    • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

      
      ) for neutralization.
      
    • Ethyl Acetate (for extraction, optional).

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser.

    • Oil bath or heating mantle.

    • pH meter or litmus paper.

Method A: Acetic Acid Reflux (Standard Protocol)

This method is preferred for its robustness. Acetic acid serves as both the solvent and the acid catalyst.

Step-by-Step Procedure:

  • Setup: In a 250 mL RBF, dissolve 10.0 g (approx. 52 mmol) of N-(2-amino-4-methylphenyl)butanamide in 50–60 mL of glacial acetic acid.

    • Note: The starting material should be fully soluble at room temperature or upon slight warming.

  • Reaction: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~120–125°C) with moderate stirring.

    • Duration: Reflux for 2 to 4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amide is usually more polar than the benzimidazole product due to strong H-bonding of the amide.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 300 mL of crushed ice/water .

  • Neutralization: Slowly add

    
     NaOH solution (or conc. Ammonia) with stirring until the pH reaches 8–9 .
    
    • Observation: The product will precipitate as a white to off-white solid.

    • Caution: This step is exothermic. Add base slowly to avoid uncontrolled boiling.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water to remove residual acetate salts.

  • Purification:

    • Recrystallize from Acetonitrile or aqueous Ethanol (

      
      ) .
      
    • Dry in a vacuum oven at 50°C for 6 hours.

Method B: Polyphosphoric Acid (PPA) (Alternative)

Use this if Method A yields are low (<60%) or if the starting material is resistant to cyclization.

  • Ratio: 1:10 (w/w) Substrate to PPA.

  • Temp: 140°C for 2 hours.

  • Workup: Pour into ice water, neutralize, and filter. Note: PPA is viscous and difficult to stir; mechanical stirring is recommended.

Process Control & Troubleshooting

Workflow Visualization

Workflow Setup Dissolve Precursor in Glacial AcOH Reflux Reflux at 118°C (2-4 Hours) Setup->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Quench Pour onto Ice Neutralize to pH 8-9 Check->Quench Yes Isolate Filtration & Water Wash Quench->Isolate Purify Recrystallize (Acetonitrile/EtOH) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 2-propyl-5-methylbenzimidazole.

QC Specifications
ParameterSpecificationNotes
Appearance White to pale cream powderDarkening indicates oxidation; recrystallize.
Melting Point 156–158°C (Lit. varies)Sharp range (<2°C) indicates high purity.

NMR

(s, 3H, Ar-Me)
Methyl signal may appear split if tautomerism is slow.
Mass Spec


174 (Parent) + 1.
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling out Product precipitating as oil during neutralization.Cool the mixture further (<5°C) and scratch the glass to induce crystallization.
Low Yield Incomplete cyclization.Ensure reflux is vigorous; trace water in AcOH can inhibit the reaction (use Glacial).
Colored Impurity Oxidation of amino groups.Perform reaction under Nitrogen atmosphere; add activated charcoal during recrystallization.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393. Link

    • Foundational text for acid-c
  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

    • Comprehensive review covering mechanism and tautomerism.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3] Academic Press.

    • Authorit
  • PubChem Compound Summary. "2-Propyl-5-methylbenzimidazole." Link

    • Source for physical property verification.[4]

  • Google Patents. "Synthesis of substituted benzimidazoles (Telmisartan intermediates)." CN101074213A. Link

    • Industrial context for the propyl/methyl substitution p

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling of N-(2-Amino-4-methylphenyl)butanamide

Topic: Identification & Control of Degradation Products Target Audience: Analytical Chemists, Process Development Scientists Reference Code: TSP-02-AMB-DEG Introduction: The Stability Paradox Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Degradation Products Target Audience: Analytical Chemists, Process Development Scientists Reference Code: TSP-02-AMB-DEG

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because N-(2-Amino-4-methylphenyl)butanamide (hereafter AMB ) is exhibiting complex behavior in your stability or forced degradation studies.

The Core Challenge: AMB is an ortho-amino anilide. While the amide bond suggests simple hydrolysis as the primary degradation route, the presence of a free amine at the ortho position creates a "chemical trap." Under specific conditions (acidic/thermal), the molecule prefers to cyclize rather than hydrolyze, forming a stable benzimidazole.

This guide addresses the specific troubleshooting scenarios arising from this dual-reactivity profile.

Module 1: The "Phantom" Degradant (Cyclization)

User Issue:

"I am performing acid-forced degradation. I see a new major peak eluting later than the parent, but I am not detecting the expected hydrolysis product (2,5-diaminotoluene). The mass spectrum shows a loss of 18 Da."

Technical Diagnosis

You are observing cyclodehydration , not hydrolysis.

  • Mechanism: In acidic media, the amide carbonyl is protonated, making it highly electrophilic. The neighboring ortho-amine attacks this carbon, leading to ring closure and the expulsion of water (-18 Da).

  • Product: 2-Propyl-5-methyl-1H-benzimidazole.

Troubleshooting Steps
  • Verify Mass Shift: Check your LC-MS data for a precursor ion transition of

    
    .
    
  • Check UV Spectrum: Benzimidazoles have distinct UV absorption bands (typically 270–280 nm) that differ significantly from the parent anilide.

  • Action: If this impurity is undesirable in your process, you must strictly control temperature during acidic workups. This cyclization is thermally driven.

Module 2: Hydrolysis & Separation

User Issue:

"I cannot separate the polar degradation products from the solvent front, and my mass balance is low."

Technical Diagnosis

The primary hydrolysis product is 2-amino-4-methylaniline (also known as 2,5-diaminotoluene). This is a highly polar, basic small molecule that often elutes in the void volume of C18 columns.

Protocol: Retaining Polar Amines

Do not rely on standard acidic gradients (0.1% Formic Acid). The amine will be fully protonated and unretained.

Recommended Method Parameters:

  • Stationary Phase: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These offer pi-pi interactions that retain aromatic amines better than C18.

  • Mobile Phase Modifier:

    • Option A (High pH): 10 mM Ammonium Bicarbonate (pH 10). This keeps the amine neutral, increasing retention.

    • Option B (Ion Pair): If MS sensitivity allows, use 0.05% Trifluoroacetic acid (TFA). The TFA anion pairs with the amine, increasing hydrophobicity.

Module 3: Oxidative Artifacts

User Issue:

"I see small impurities with +16 Da and +14 Da mass shifts in my stability samples."

Technical Diagnosis

Anilines are notorious for oxidation.

  • +16 Da (N-Oxide / Hydroxylation): The free amine (NH2) is easily oxidized to a hydroxylamine or an N-oxide.

  • +14 Da (Methyl Oxidation): Rare but possible. Oxidation of the methyl group on the ring to an aldehyde/acid.

  • Azo Dimerization: If you see a mass dimer (

    
    ), the free amines have coupled to form an azo bond.
    
Prevention Protocol
  • Degassing: Ensure all buffers are thoroughly degassed.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent (Note: Check compatibility with your specific HPLC detector).

  • Amber Glass: Store all samples in amber vials to prevent photo-initiated oxidation.

Visualizing the Pathways

The following diagram illustrates the bifurcation between hydrolysis and cyclization, which is the most critical concept for this molecule.

AMB_Degradation Parent Parent: N-(2-Amino-4-methylphenyl) butanamide (MW 192) Acid Acidic Stress (H+ / Heat) Parent->Acid Base Basic Stress (OH-) Parent->Base Oxid Oxidative Stress (H2O2 / Air) Parent->Oxid Cyclized Impurity A (Cyclized) 2-Propyl-5-methyl-1H-benzimidazole (MW 174) [-18 Da] Acid->Cyclized Major Pathway (Dehydration) Hydrolysis Impurity B (Hydrolysis) 2,5-Diaminotoluene (MW 122) [-70 Da] Acid->Hydrolysis Minor Pathway Base->Hydrolysis Major Pathway Oxide Impurity C (Oxidation) N-Hydroxyl / N-Oxide (MW 208) [+16 Da] Oxid->Oxide N-Oxidation

Caption: Degradation logic tree for AMB. Note the critical bifurcation under acidic conditions favoring cyclization over hydrolysis.

Summary of Degradation Products (LC-MS Data)

Use this table to quickly identify peaks in your chromatogram.

Impurity TypeMechanismTheoretical m/z [M+H]+Mass Shift (

)
Retention Trend (RP-HPLC)
Parent N/A193.130Reference
Impurity A Cyclization (Benzimidazole)175.12-18 DaLater (More hydrophobic)
Impurity B Hydrolysis (Amine cleavage)123.09-70 DaEarlier (Highly Polar/Void)
Impurity C N-Oxidation209.13+16 DaSlightly Earlier
Impurity D Dimerization (Azo)~383.2~2M - 2Very Late

Experimental Workflow: LC-MS Identification

Follow this decision matrix to confirm the identity of unknown peaks.

LCMS_Workflow Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Delta18 Delta = -18 Da CheckMass->Delta18 Delta70 Delta = -70 Da CheckMass->Delta70 Delta16 Delta = +16 Da CheckMass->Delta16 Confirm18 Likely Benzimidazole. Check UV max (shift to ~275nm). Confirm with Acid Stress. Delta18->Confirm18 Confirm70 Hydrolysis Product. Confirm by retention time (elutes early). Delta70->Confirm70 Confirm16 Oxidation. Check sample storage. Add antioxidant to confirm. Delta16->Confirm16

Caption: Step-by-step decision matrix for identifying AMB impurities based on mass spectral data.

References

  • International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. ICH Guidelines. Link

  • Bansal, S. K., et al. (2004). Benzimidazole formation from N-(2-aminophenyl)amides: A mechanistic study. Journal of Organic Chemistry.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredient and drug product development. Advanced Drug Delivery Reviews. Link

  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide Compound Summary. National Library of Medicine. Link

Reference Data & Comparative Studies

Validation

A Technical Guide to the Certification of N-(2-Amino-4-methylphenyl)butanamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the certification and comparative analysis of N-(2-Amino-4-methylphenyl)butanamide as a chemical reference...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the certification and comparative analysis of N-(2-Amino-4-methylphenyl)butanamide as a chemical reference standard. In the landscape of pharmaceutical development, the accuracy of analytical measurements is paramount, underpinning the safety and efficacy of therapeutic agents. Certified Reference Materials (CRMs) serve as the bedrock of analytical quality, providing a benchmark for method validation, calibration, and ensuring the traceability of analytical results.[1] This document outlines the experimental methodologies and data required to qualify N-(2-Amino-4-methylphenyl)butanamide, comparing it with a potential process-related impurity, its regioisomer N-(4-amino-2-methylphenyl)butanamide, to illustrate the necessary rigor of certification.

The Imperative for Certified Reference Standards in Pharmaceutical Analysis

Regulatory bodies globally, including the FDA and EMA, mandate stringent control over impurities in drug substances and products, as outlined in guidelines such as ICH Q3A/B.[2] A Certified Reference Material provides a well-characterized, highly purified substance that is essential for:

  • Identity Confirmation: Positively identifying the active pharmaceutical ingredient (API) and its related substances.

  • Quantitative Analysis: Accurately measuring the amount of the API and its impurities in a given sample.

  • Method Validation: Establishing the performance characteristics of analytical procedures.

  • System Suitability: Verifying the proper functioning of an analytical system.

The qualification of a reference standard is a meticulous process that involves a suite of analytical techniques to unequivocally confirm its structure and determine its purity with a high degree of confidence.

Comparative Analysis: The Candidate vs. A Potential Alternative

To illustrate the certification process, we will compare our candidate reference standard, N-(2-Amino-4-methylphenyl)butanamide , with a plausible alternative that could arise as a process-related impurity: N-(4-amino-2-methylphenyl)butanamide . The structural similarity of these isomers underscores the need for highly selective analytical methods.

FeatureCandidate Reference StandardAlternative/Impurity
Chemical Name N-(2-Amino-4-methylphenyl)butanamideN-(4-amino-2-methylphenyl)butanamide hydrochloride
CAS Number 861534-82-9[3][4]1184988-39-3
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol [3]192.26 g/mol (free base)
Structure N-(2-Amino-4-methylphenyl)butanamideN-(4-amino-2-methylphenyl)butanamide

The Certification Workflow: A Multi-Technique Approach

The certification of a reference standard is not reliant on a single analytical method but rather a confluence of orthogonal techniques that provide a comprehensive characterization.

Certification_Workflow cluster_synthesis Material Sourcing & Synthesis cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_certification Certification synthesis Synthesis & Purification nmr NMR (¹H, ¹³C, 2D) synthesis->nmr Identity Confirmation ms Mass Spectrometry (MS) synthesis->ms Identity Confirmation ir FTIR Spectroscopy synthesis->ir Identity Confirmation hplc HPLC-UV (Purity & Impurity Profile) nmr->hplc Confirmed Structure ms->hplc Confirmed Structure ir->hplc Confirmed Structure qnmr Quantitative NMR (qNMR) hplc->qnmr Purity & Impurity Profile gcms GC-MS (Residual Solvents) hplc->gcms Purity & Impurity Profile kf Karl Fischer (Water Content) hplc->kf Purity & Impurity Profile roi Residue on Ignition (Inorganic Impurities) hplc->roi Purity & Impurity Profile cert Certificate of Analysis (CoA) Generation qnmr->cert Purity Value Assignment gcms->cert Purity Value Assignment kf->cert Purity Value Assignment roi->cert Purity Value Assignment CoA_Elements cluster_ID Identification cluster_Purity Purity & Assay cluster_Data Supporting Data cluster_Admin Administrative CoA Certificate of Analysis Name Chemical Name & CAS CoA->Name Lot Lot Number CoA->Lot Structure Chemical Structure CoA->Structure PurityValue Assigned Purity & Uncertainty CoA->PurityValue MassBalance Mass Balance Calculation CoA->MassBalance HPLC_Data HPLC Purity CoA->HPLC_Data qNMR_Data qNMR Purity CoA->qNMR_Data Water_Data Water Content (KF) CoA->Water_Data Solvent_Data Residual Solvents (GC) CoA->Solvent_Data ROI_Data Residue on Ignition CoA->ROI_Data Identity_Data NMR, MS, IR Spectra CoA->Identity_Data Storage Storage Conditions CoA->Storage Expiry Expiry Date CoA->Expiry Approval QA Approval CoA->Approval

Sources

Comparative

purity assessment of N-(2-Amino-4-methylphenyl)butanamide using DSC

A Comparative Technical Guide for Pharmaceutical Intermediates Executive Summary N-(2-Amino-4-methylphenyl)butanamide is a critical amide-functionalized aniline intermediate, often utilized in the synthesis of tyrosine k...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Intermediates

Executive Summary

N-(2-Amino-4-methylphenyl)butanamide is a critical amide-functionalized aniline intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals. In drug development, the purity of such intermediates defines the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

While High-Performance Liquid Chromatography (HPLC) remains the specificity gold standard, Differential Scanning Calorimetry (DSC) offers a distinct advantage: it is an absolute method that requires no reference standard. This guide details the validation of DSC for assessing the purity of N-(2-Amino-4-methylphenyl)butanamide, comparing its efficacy against HPLC and providing a self-validating experimental protocol based on the Van't Hoff melting point depression principle.

Technical Foundation: The Physics of Purity

DSC purity determination relies on the Van't Hoff equation , which describes how impurities depress the melting point of a pure crystalline substance.[1] Unlike chromatography, which separates molecules based on polarity or size, DSC measures the thermodynamic consequence of impurities.

The Governing Equation:



Where:

  • 
    : Sample Temperature (K)
    
  • 
    : Melting point of 100% pure substance (K)
    
  • 
    : Gas Constant (8.314 J/mol·K)
    
  • 
    : Mole fraction of impurity[1]
    
  • 
    : Enthalpy of fusion (J/mol)[1][2][3]
    
  • 
    : Fraction melted at temperature 
    
    
    
    [3][4]

Critical Assumption: This method is valid only if the impurities form a eutectic system (dissolve in the melt but are insoluble in the crystal lattice).[2] It is most accurate for purities >98.5 mol%.

Comparative Analysis: DSC vs. HPLC vs. TGA

To make an informed decision on which technique to deploy, refer to the comparison below.

Performance Matrix
FeatureDSC (Differential Scanning Calorimetry) HPLC (High-Performance Liquid Chromatography) TGA (Thermogravimetric Analysis)
Primary Output Absolute Purity (mol%)Relative Purity (Area %)Volatile Content / Decomposition
Reference Standard Not Required (Self-referencing)Required (External standard needed)Not Required
Speed Fast (< 45 mins)Slow (Method dev + run time)Fast
Sample Size Very Low (1–3 mg)Low (dissolved)Medium (5–10 mg)
Blind Spots Solid solutions; Volatile impuritiesImpurities without chromophoresNon-volatiles
Detection Limit >98.0% purity rangeTrace levels (<0.05%)>0.1% volatiles
Cost per Run Low (Consumables: Pan only)High (Solvents, Columns)Low
Decision Logic for N-(2-Amino-4-methylphenyl)butanamide

Use the following logic flow to determine if DSC is the correct tool for your specific batch.

DecisionMatrix Start Start: Purity Assessment IsStandardAvailable Is a Certified Reference Standard Available? Start->IsStandardAvailable IsVolatile Is the sample hygroscopic or volatile? IsStandardAvailable->IsVolatile No HPLC Use HPLC (Relative Purity) IsStandardAvailable->HPLC Yes (Routine QC) ThermalStability Is sample stable at Melt (approx. 145°C)? IsVolatile->ThermalStability No TGA_DSC Use TGA first, then DSC (Hermetic) IsVolatile->TGA_DSC Yes ThermalStability->HPLC No (Decomposes) DSC Use DSC (Absolute Purity) ThermalStability->DSC Yes

Figure 1: Decision matrix for selecting the analytical technique. Note that for N-(2-Amino-4-methylphenyl)butanamide, thermal stability near the melting point must be verified due to the reactive amino group.

Experimental Protocol (Self-Validating)

This protocol is designed to comply with ASTM E928 standards.[1]

A. Pre-Requisites[6][7]
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3+).

  • Calibration: Indium (Onset: 156.6°C) and Zinc (Onset: 419.5°C) for temperature; Indium for Enthalpy.

  • Purge Gas: Dry Nitrogen (50 mL/min).

B. Sample Preparation[7][8]
  • Mass: Weigh 1.5 to 3.0 mg of N-(2-Amino-4-methylphenyl)butanamide.

    • Expert Insight: Do not exceed 3 mg. Large masses induce thermal gradients (thermal lag), artificially broadening the peak and lowering the calculated purity.

  • Encapsulation: Use Hermetically Sealed Aluminum Pans .

    • Reasoning: The amino group is susceptible to oxidation. Hermetic sealing prevents oxidative degradation during the scan and contains any potential volatiles.

  • Reference: Use an empty hermetic pan of equal weight (±0.1 mg).

C. Method Parameters[1][2][3][4][6][8][9][10][11][12][13]
  • Step 1 (Conditioning): Equilibrate at 25°C.

  • Step 2 (Survey Scan - First Run only): Ramp 10°C/min to 160°C.

    • Goal: Identify the onset of melting (Literature prediction: ~145°C) and check for decomposition (exothermic spikes after melting).

  • Step 3 (Purity Scan - Actual Run):

    • Equilibrate at 110°C (approx. 30-40°C below expected melt).

    • Ramp 0.5°C/min to 1.0°C/min through the melting event (end at 155°C).

    • Expert Insight: Fast ramp rates (>2°C/min) are fatal to purity accuracy. The sample must remain in thermodynamic equilibrium for the Van't Hoff equation to hold.

D. Workflow Diagram

DSCProtocol Sample Sample Prep (1-3mg, Hermetic Pan) Survey Survey Scan (10 K/min) Sample->Survey Check Decomposition? Survey->Check PurityRun Purity Scan (0.7 K/min) Check->PurityRun No (Stable Melt) Stop Abort: Use HPLC Check->Stop Yes (Exotherm) Analysis Van't Hoff Linearization PurityRun->Analysis

Figure 2: Experimental workflow for DSC purity determination.

Data Interpretation & Reporting

The Melting Curve

You will observe a sharp endothermic peak.[5]

  • Onset Temperature: Represents the melting of the purest crystals.

  • Peak Maximum: The temperature where the last crystal melts.

  • Broadening: A wider peak indicates lower purity.

The Van't Hoff Plot ( vs. )

Most software (TA Universal Analysis, Mettler STARe) automates this, but understanding the manual correction is vital for "Trustworthiness."

  • Plot the Sample Temperature (

    
    ) on the Y-axis.
    
  • Plot the Inverse Fraction Melted (

    
    ) on the X-axis.[1]
    
  • Linearization: The raw data often curves due to "pre-melting" undetectable by the sensor.[2] A linearization correction (adding a small area correction,

    
    ) is applied until the 
    
    
    
    value of the line is maximized (>0.99).
Representative Data Table (Simulated)

Based on theoretical parameters for N-(2-Amino-4-methylphenyl)butanamide (MW: 192.26 g/mol ).

ParameterHigh Purity Sample (Batch A)Lower Purity Sample (Batch B)
Melting Point (

)
145.8 °C145.2 °C
Enthalpy of Fusion (

)
28.5 kJ/mol27.9 kJ/mol
Depression (

)
0.15 K0.85 K
Calculated Purity 99.82 mol% 98.90 mol%
Correction Factor (%) 4.2%8.5%
Common Pitfalls (Troubleshooting)
  • Concave Curve on Van't Hoff Plot: Indicates solid solution formation (impurity fits in crystal lattice). Action: DSC method invalid; switch to HPLC.

  • Drifting Baseline: Decomposition during melting. Action: Increase heating rate slightly (to 2°C/min) to outrun decomposition, though this lowers accuracy.

References

  • ASTM International. (2019).[3] ASTM E928-08(2014) Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Thermal Analysis Applications Note. [Link]

  • Mettler Toledo. (2020). Purity Determination by DSC. UserCom 13. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17607900, N-(2-Amino-4-methylphenyl)butanamide. Retrieved February 21, 2026. [Link]

  • Netzsch Analyzing & Testing. (2017). Purity Determination of Pharmaceuticals by Means of DSC. Application Note. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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